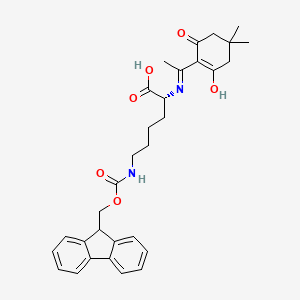

Dde-D-Lys(Fmoc)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGADLBSAXYSSH-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dde-D-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Nε-(9-fluorenylmethoxycarbonyl)-D-lysine (Dde-D-Lys(Fmoc)-OH). This orthogonally protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched and cyclic peptides, and facilitating site-specific conjugations.

Core Chemical Properties

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, and the epsilon-amino group of the side chain is protected by a Fmoc (9-fluorenylmethoxycarbonyl) group. This strategic placement of protecting groups with differing lability is central to its utility in synthetic peptide chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its more commonly documented L-enantiomer, Fmoc-L-Lys(Dde)-OH, is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | This compound | Fmoc-L-Lys(Dde)-OH |

| CAS Number | 1301706-71-7[1] | 150629-67-7[2][3][4] |

| Molecular Formula | C₃₁H₃₆N₂O₆[1] | C₃₁H₃₆N₂O₆[3][5] |

| Molecular Weight | 532.63 g/mol [1][6] | 532.63 g/mol [3][5][7] |

| Appearance | White to off-white powder | White to light yellow solid[8] |

| Melting Point | 135-145 °C[6] | ~80 °C (decomposes)[7] |

| Optical Rotation | Not explicitly found, but expected to be opposite to the L-isomer. | +3.0° ± 1.5° (c=1, MeOH)[8] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO.[9] | Clearly soluble (1 mmol in 2 mL DMF).[8] Also soluble in DMSO and NMP.[9][10] |

| Storage | Store at 2-8 °C, desiccated and protected from light.[11] | Store in freezer, under -20°C.[4] |

Orthogonal Deprotection Strategy

The primary utility of this compound lies in the orthogonal nature of its protecting groups. The Fmoc group is labile under basic conditions (e.g., piperidine), while the Dde group is stable to these conditions but can be selectively removed using hydrazine or hydroxylamine.[12][13] This allows for the selective deprotection of the lysine side chain while the peptide backbone remains protected and anchored to the solid support.

Logical Workflow for Orthogonal Deprotection and On-Resin Modification

The following diagram illustrates the logical workflow for utilizing this compound in SPPS for side-chain modification.

Caption: Logical workflow for solid-phase peptide synthesis (SPPS) utilizing this compound for site-specific side-chain modification.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development.

Protocol 1: Selective Removal of the Dde Group with Hydrazine

This is the most common method for Dde group removal. It is important to note that this method will also cleave Fmoc groups.

Materials:

-

Dde-protected peptide-resin

-

2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF)[12][14]

-

DMF for washing

Procedure:

-

Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.

-

Treat the resin with the 2% hydrazine in DMF solution (approximately 25 mL per gram of resin).[12]

-

Allow the mixture to stand at room temperature for 3 minutes.[12]

-

Filter the resin and repeat the hydrazine treatment two more times (for a total of three treatments).[12]

-

Thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[15]

-

The resin is now ready for subsequent synthetic steps, such as side-chain modification.

Monitoring the Reaction: The removal of the Dde group can be monitored spectrophotometrically by detecting the pyrazole byproduct, which has a strong UV absorbance at 290 nm.[16] Alternatively, a small sample of the resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry to confirm the removal of the Dde group.[17]

Protocol 2: Selective Removal of the Dde Group with Hydroxylamine

This method offers a milder alternative to hydrazine and can be used for the selective removal of the Dde group in the presence of Fmoc groups.[12]

Materials:

-

Dde-protected peptide-resin

-

Hydroxylamine hydrochloride

-

Imidazole

-

N-methylpyrrolidone (NMP)

-

DMF for washing

Procedure:

-

Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[12][15]

-

Add the solution to the resin.

-

Gently shake the mixture at room temperature for 30 minutes to 1 hour.[12][15]

-

The resin is now ready for further elaboration.

Applications in Drug Development and Research

The unique properties of this compound make it an invaluable tool in the synthesis of complex peptides with therapeutic and diagnostic potential.

-

Branched Peptides: By selectively deprotecting the lysine side chain, a second peptide chain can be synthesized, leading to the formation of branched peptides.[18] These structures are used to create synthetic vaccines, multivalent ligands, and drug delivery systems.

-

Cyclic Peptides: The selective deprotection of the lysine side chain allows for on-resin cyclization by forming a peptide bond with the N-terminus or another side chain, leading to peptides with enhanced stability and biological activity.[14][16]

-

Site-Specific Conjugation: The exposed epsilon-amino group of the lysine side chain serves as a handle for the precise attachment of various moieties, including fluorescent labels, cytotoxic drugs for antibody-drug conjugates (ADCs), polyethylene glycol (PEG) for improved pharmacokinetics, and other reporter groups.

Experimental Workflow for Branched Peptide Synthesis

The following diagram outlines the workflow for the synthesis of a branched peptide using this compound.

Caption: Step-by-step workflow for the solid-phase synthesis of a branched peptide.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Fmoc-Lys(Dde)-OH [anaspec.com]

- 3. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-L-Lys(Dde)-OH | 150629-67-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]

- 7. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]

- 8. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]

- 9. chempep.com [chempep.com]

- 10. reddit.com [reddit.com]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. peptide.com [peptide.com]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. peptide.com [peptide.com]

- 16. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 17. benchchem.com [benchchem.com]

- 18. kohan.com.tw [kohan.com.tw]

An In-depth Technical Guide to the Dde Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, a critical tool in modern solid-phase peptide synthesis (SPPS). We will delve into its purpose, mechanism of action, and applications, with a focus on providing practical, actionable information for laboratory use.

Core Concepts: The Purpose of the Dde Protecting Group

In the intricate process of synthesizing peptides, protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids. The Dde group is a temporary protecting group specifically for primary amines, most commonly the ε-amino group of lysine.

The primary purpose of the Dde group lies in its orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of a specific site on a peptide while the rest of the molecule remains protected.[1] This enables chemists to perform site-specific modifications, such as:

-

Synthesis of branched peptides: A second peptide chain can be grown from the deprotected lysine side chain.[1]

-

On-resin cyclization: Peptides can be cyclized head-to-side-chain or side-chain-to-side-chain.

-

Attachment of labels and reporters: Fluorescent dyes, biotin, or other moieties can be conjugated to a specific lysine residue.

-

Synthesis of peptide-drug conjugates: Bioactive small molecules can be attached to a defined position on a peptide.

The Dde group is stable under the basic conditions used for Fmoc removal (typically piperidine in DMF) and the acidic conditions used for Boc removal and cleavage from the resin (typically trifluoroacetic acid - TFA).[1]

Data Presentation: Deprotection Conditions and Efficiency

The removal of the Dde group is most commonly achieved using a dilute solution of hydrazine in DMF. However, factors such as hydrazine concentration, reaction time, and the steric environment of the Dde group can influence the efficiency of the deprotection. For the more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), which is more robust but can be more difficult to remove, a systematic optimization of deprotection conditions has been performed. The results of this study provide valuable insights into the factors affecting deprotection efficiency and can serve as a guide for optimizing Dde removal.

Table 1: Optimization of ivDde Deprotection Conditions

| Condition ID | Hydrazine Concentration (%) | Volume (mL) | Time per Repetition (min) | Repetitions | Deprotection Outcome |

| 1 | 2 | 2 | 3 | 3 | Incomplete (~50% removal)[2] |

| 2 | 2 | 2 | 5 | 3 | Marginal increase from Condition 1[2] |

| 3 | 2 | 2 | 3 | 4 | Nominal increase from Condition 1[2] |

| 4 | 4 | 2 | 3 | 3 | Near complete removal[2] |

Data adapted from a study on the optimization of ivDde removal. While not identical, the trends are informative for Dde deprotection.

A milder deprotection method using hydroxylamine hydrochloride and imidazole in NMP has also been developed, which offers full orthogonality with the Fmoc group, as hydrazine can also slowly cleave Fmoc.

Experimental Protocols

This protocol outlines the standard procedure for incorporating a Dde-protected lysine into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Lys(Dde)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Dde)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9-4.5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

This protocol describes the most common method for removing the Dde protecting group.

Materials:

-

Dde-protected peptide-resin

-

Hydrazine monohydrate

-

DMF, peptide synthesis grade

Procedure:

-

Preparation of Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Resin Treatment: Add the 2% hydrazine solution to the Dde-protected peptide-resin (approximately 25 mL per gram of resin).[3]

-

Incubation: Gently agitate the mixture at room temperature for 3-5 minutes.

-

Filtration: Filter the resin to remove the cleavage solution.

-

Repetition: Repeat steps 2-4 two more times to ensure complete deprotection.[3]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove any residual hydrazine and the pyrazole byproduct. The newly exposed amine is now ready for further modification.

This protocol provides an alternative method for Dde removal that is fully orthogonal to the Fmoc group.

Materials:

-

Dde-protected peptide-resin

-

Hydroxylamine hydrochloride

-

Imidazole

-

NMP (N-Methyl-2-pyrrolidone)

-

DMF, peptide synthesis grade

Procedure:

-

Preparation of Deprotection Solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content of the resin) in NMP (approximately 10 mL per gram of resin).[3]

-

Resin Treatment: Add the deprotection solution to the resin.

-

Incubation: Gently shake the mixture at room temperature for 30-60 minutes.[3]

-

Filtration: Filter the resin.

-

Washing: Wash the resin thoroughly with DMF (3-5 times). The deprotected amine is now available for subsequent reactions.

Mandatory Visualizations

Caption: Workflow for the synthesis of a branched peptide using the orthogonal Dde protecting group.

Caption: Proposed mechanism of intermolecular Dde group migration facilitated by piperidine.[2]

Conclusion

The Dde protecting group is a powerful and versatile tool in the arsenal of the peptide chemist. Its orthogonality to standard Fmoc and Boc protection schemes provides a gateway to complex peptide architectures and site-specific modifications that would otherwise be difficult to achieve. A thorough understanding of its application, deprotection conditions, and potential side reactions, such as migration, is crucial for its successful implementation in the synthesis of novel peptides for research, diagnostics, and therapeutic development. By carefully selecting deprotection reagents and optimizing reaction conditions, researchers can harness the full potential of the Dde group to advance their scientific objectives.

References

Fmoc vs. Dde: A Technical Guide to Orthogonal Protection Strategies in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Among the arsenal of protective groups available, the 9-fluorenylmethyloxycarbonyl (Fmoc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups represent a powerful orthogonal pair. This technical guide provides an in-depth exploration of the Fmoc and Dde protection strategies, offering a comparative analysis of their properties, detailed experimental protocols, and a discussion of their strategic applications in modern peptide chemistry.

Core Principles of Orthogonal Protection

The foundation of modern solid-phase peptide synthesis (SPPS) lies in the principle of orthogonality. This concept dictates that multiple classes of protecting groups are employed within a single synthetic scheme, where each type can be selectively removed under specific conditions without affecting the others.[1] This allows for the precise, stepwise elongation of the peptide chain and the introduction of site-specific modifications such as branching, cyclization, and labeling.[2][3]

A typical Fmoc-based SPPS strategy utilizes three main classes of protecting groups:

-

α-Amino Protection: The Fmoc group serves as the temporary protecting group for the α-amino function of the incoming amino acid. Its lability to mild basic conditions allows for its removal at each coupling cycle.[4][5]

-

Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), are commonly used to protect reactive amino acid side chains throughout the synthesis. These are typically removed in the final cleavage step with strong acids like trifluoroacetic acid (TFA).[2][6]

-

Auxiliary Side-Chain Protection: This is where the Dde group finds its niche. It is employed to protect specific side-chain functionalities, most commonly the ε-amino group of lysine, and can be removed under conditions that leave both the Fmoc and tBu groups intact.[7][8]

Comparative Analysis of Fmoc and Dde Protecting Groups

The selection of a protecting group strategy is dictated by the specific requirements of the target peptide. The following tables summarize the key characteristics of the Fmoc and Dde protecting groups to facilitate an informed choice.

Table 1: General Properties and Deprotection Conditions

| Property | Fmoc (9-fluorenylmethyloxycarbonyl) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) |

| Protected Group | α-Amino group of amino acids | Side-chain amino groups (e.g., Lysine) |

| Cleavage Condition | Mild base (e.g., Piperidine in DMF)[4][5] | Hydrazine in DMF or Hydroxylamine/Imidazole in NMP[7][9] |

| Mechanism of Cleavage | β-elimination[4] | Nucleophilic attack[10] |

| Orthogonality | Orthogonal to acid-labile (e.g., tBu, Trt) and hydrazine-labile (e.g., Dde) groups[2][6] | Orthogonal to base-labile (e.g., Fmoc) and acid-labile (e.g., tBu, Trt) groups[7][8] |

Table 2: Stability of Fmoc and Dde Protecting Groups

| Reagent/Condition | Fmoc Stability | Dde Stability |

| 20% Piperidine in DMF | Labile (cleaved)[4][5] | Generally stable, but prolonged exposure can lead to partial cleavage[8] |

| Trifluoroacetic Acid (TFA) | Stable | Stable[8] |

| 2% Hydrazine in DMF | Labile (cleaved)[7] | Labile (cleaved)[7][9] |

| Hydroxylamine/Imidazole | Stable | Labile (cleaved)[7][9] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Labile (cleaved)[11] | Stable at concentrations used for Fmoc removal |

Experimental Protocols

The following are detailed methodologies for the deprotection of Fmoc and Dde groups in the context of solid-phase peptide synthesis.

Protocol 1: Fmoc Group Deprotection

This protocol describes the standard procedure for the removal of the N-terminal Fmoc group during an SPPS cycle.[4][5]

Materials:

-

Fmoc-protected peptidyl-resin

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-protected peptidyl-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the piperidine solution.

-

Add a fresh portion of 20% piperidine in DMF solution.

-

Agitate the mixture at room temperature for 10-15 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

Protocol 2: Dde Group Deprotection using Hydrazine

This protocol is suitable for the selective removal of the Dde protecting group from a side chain, for example, from a lysine residue.[7][9]

Materials:

-

Dde-protected peptidyl-resin

-

2% (v/v) Hydrazine monohydrate in DMF

-

DMF

Procedure:

-

Swell the Dde-protected peptidyl-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 2% hydrazine in DMF solution to the resin.

-

Agitate the mixture at room temperature for 3-5 minutes.

-

Drain the reagent solution.

-

Repeat steps 3-5 two more times.

-

Wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Dde Group Deprotection using Hydroxylamine (Fmoc-orthogonal)

This milder protocol allows for the removal of the Dde group while the N-terminal Fmoc group remains intact.[7][9]

Materials:

-

Dde-protected peptidyl-resin

-

Hydroxylamine hydrochloride

-

Imidazole

-

N-Methyl-2-pyrrolidone (NMP)

-

DMF

Procedure:

-

Prepare a deprotection solution of hydroxylamine hydrochloride (e.g., 0.75 M) and imidazole (e.g., 0.5 M) in NMP.

-

Swell the Dde-protected peptidyl-resin in NMP for 30 minutes.

-

Drain the NMP.

-

Add the hydroxylamine/imidazole solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the reagent solution.

-

Wash the resin thoroughly with NMP (3-5 times) followed by DMF (3-5 times).

Strategic Applications and Workflows

The orthogonality of the Fmoc/Dde strategy enables a variety of advanced peptide modifications.

Synthesis of Branched Peptides

A common application is the synthesis of branched peptides, where a second peptide chain is grown from the side chain of a lysine residue.

Caption: Workflow for the synthesis of a branched peptide using the Fmoc/Dde strategy.

On-Resin Peptide Cyclization

The Dde group can be used to unmask a side-chain amine for on-resin cyclization with the N-terminus or another side chain.

References

- 1. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]

- 2. kohan.com.tw [kohan.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. rsc.org [rsc.org]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dde-D-Lys(Fmoc)-OH: Orthogonal Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dde-D-Lys(Fmoc)-OH and its related isomers, which are crucial reagents in modern solid-phase peptide synthesis (SPPS). The strategic use of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups allows for the precise chemical synthesis of complex peptides, a cornerstone of drug discovery and biomedical research. This document details the physicochemical properties, experimental protocols for deprotection, and the logical workflows for the application of these versatile building blocks.

Core Technical Data

The nomenclature for lysine derivatives with Dde and Fmoc protecting groups can vary depending on which amine (alpha or epsilon) is protected by which group. This can lead to ambiguity, so it is crucial to refer to the specific CAS number. The most commonly utilized isomer in Fmoc-based SPPS is Nα-Fmoc-Nε-Dde-D-lysine.

| Compound Name | Configuration | Protection Scheme | CAS Number | Molecular Weight ( g/mol ) |

| This compound | D-isomer | α-amine: Ddeε-amine: Fmoc | 1301706-71-7 | 532.63 |

| Fmoc-D-Lys(Dde)-OH | D-isomer | α-amine: Fmocε-amine: Dde | 333973-51-6 | 532.63[1] |

| Dde-L-Lys(Fmoc)-OH | L-isomer | α-amine: Ddeε-amine: Fmoc | 156648-40-7 | 532.63 |

| Fmoc-L-Lys(Dde)-OH | L-isomer | α-amine: Fmocε-amine: Dde | 150629-67-7 | 532.64[2] |

| Fmoc-L-Lys(ivDde)-OH | L-isomer | α-amine: Fmocε-amine: ivDde (more stable variant) | 204777-78-6 | 574.71 |

| Fmoc-D-Lys(ivDde)-OH | D-isomer | α-amine: Fmocε-amine: ivDde (more stable variant) | 1272755-33-5 | 574.71[3] |

The Principle of Orthogonal Protection in Peptide Synthesis

The power of Dde and Fmoc protected lysine lies in the concept of orthogonal protection. In peptide synthesis, protecting groups are considered orthogonal if each can be selectively removed in the presence of the others.[4] This allows for specific modifications at different points in the peptide sequence with high precision.[4]

The standard Fmoc/tBu strategy in SPPS involves three classes of protecting groups:

-

Nα-Fmoc group : This is a temporary protecting group, stable to acid but removed by a mild base (e.g., piperidine) at each step of peptide chain elongation.[5]

-

Side-chain protecting groups (e.g., tBu, Trt, Boc) : These are "permanent" groups that are stable to the mild base used for Fmoc removal but are cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final step of cleaving the peptide from the resin.

-

Auxiliary orthogonal side-chain protecting groups (e.g., Dde) : The Dde group is stable to both the basic conditions of Fmoc removal and the acidic conditions for final cleavage.[6] It is selectively removed by a dilute solution of hydrazine, allowing for side-chain modification while the peptide is still on the solid support.[2][6]

This multi-layered strategy is fundamental for synthesizing branched peptides, cyclic peptides, and for conjugating molecules like fluorophores, biotin, or polyethylene glycol (PEG) to the lysine side chain.[2][7]

Experimental Protocols

The following are generalized protocols for the selective removal of Fmoc and Dde protecting groups during solid-phase peptide synthesis. Researchers should optimize concentrations and reaction times based on their specific peptide sequence and resin.

Protocol 1: Nα-Fmoc Group Removal

This procedure is performed at each cycle of peptide synthesis to deprotect the N-terminal amine for the coupling of the next amino acid.

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

Methodology:

-

Swell the peptide-resin in DMF.

-

Drain the DMF and add the 20% piperidine in DMF solution (approx. 10 mL per gram of resin).[8]

-

Agitate the mixture at room temperature for an initial 2-3 minutes.[8]

-

Drain the solution. The liberated dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor the reaction.[9]

-

Add a second portion of the deprotection solution and agitate for an additional 5-10 minutes to ensure complete removal.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before the next coupling step.

Protocol 2: Nε-Dde Group Removal

This procedure is used to selectively deprotect the lysine side-chain for on-resin modification.

This is the most common method for Dde removal.[6]

Reagents:

-

2% (v/v) Hydrazine monohydrate in DMF. Caution: Do not exceed 2% hydrazine, as higher concentrations can cause side reactions.[10]

Methodology:

-

Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[6]

-

Drain the DMF and add the 2% hydrazine in DMF solution (approx. 10-25 mL per gram of resin).[10]

-

Gently agitate the mixture at room temperature for 3 minutes.[10]

-

Drain the solution.

-

Repeat the hydrazine treatment two more times (for a total of 3 treatments).[10]

-

Thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[6] The resin is now ready for side-chain modification.

This method provides better orthogonality, as it can remove the Dde group without affecting the N-terminal Fmoc group.[10][11]

Reagents:

-

Hydroxylamine hydrochloride and Imidazole

-

N-Methylpyrrolidone (NMP)

Methodology:

-

Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75-1.5 equivalents) in NMP (approx. 10 mL per gram of resin).[10][12]

-

Add the solution to the peptide-resin.

-

Gently agitate the mixture at room temperature for 30 to 60 minutes.[12]

-

Drain the solution and wash the resin three times with DMF.[12]

Experimental Workflow: Synthesis of a Branched Peptide

The following diagram illustrates a logical workflow for using Fmoc-D-Lys(Dde)-OH to synthesize a peptide with a secondary peptide chain attached to the lysine side-chain, a common application in developing multivalent peptides or vaccine candidates.

Applications in Research and Drug Development

The orthogonal properties of Fmoc-Lys(Dde)-OH make it an indispensable tool for advanced applications:

-

Branched and Multivalent Peptides : Creating structures that can present multiple copies of a peptide epitope, often used in vaccine development and for enhancing receptor binding affinity.[2][13]

-

Peptide Conjugation : The selective deprotection of the lysine side-chain allows for the covalent attachment of various molecules, including imaging agents, cell-penetrating peptides, and polymers like PEG to improve pharmacokinetic properties.[14]

-

Cyclic Peptides : Synthesizing head-to-tail or side-chain-to-side-chain cyclic peptides, which often have greater stability and receptor selectivity compared to their linear counterparts.[2]

-

Drug Delivery : Building complex peptide-drug conjugates where a therapeutic payload is attached to a specific lysine residue.

Troubleshooting and Considerations

-

Dde Migration : Under certain basic conditions, particularly during prolonged exposure to piperidine for Fmoc removal, the Dde group has been observed to migrate from the side-chain of one lysine to an unprotected amine of another.[15] This can be mitigated by minimizing piperidine exposure time or using a milder base like DBU for Fmoc removal.[15]

-

ivDde as an Alternative : For long or complex syntheses where Dde stability is a concern, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is recommended.[15] The ivDde group shows greater stability towards piperidine and is less prone to migration.[3] It is removed under similar hydrazine conditions as Dde.

References

- 1. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. Fmoc-D-Lys(ivDde)-OH Novabiochem 1272755-33-5 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

solubility of Dde-D-Lys(Fmoc)-OH in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nα-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-Nε-(9-fluorenylmethoxycarbonyl)-D-lysine (Dde-D-Lys(Fmoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for efficient reaction kinetics, purification, and overall success in peptide and drug development workflows. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow to guide researchers.

Core Data Presentation: Solubility Profile

The solubility of this compound is highly dependent on the solvent's polarity and proticity. Generally, as a protected amino acid, it exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Class | Quantitative Solubility | Molar Concentration (M) | Qualitative Description | Citation |

| Dimethylformamide (DMF) | Polar Aprotic | ~266.3 mg/mL | ~0.5 M | Clearly Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL | ~0.188 M | Soluble (ultrasonication may be required) | [3] |

| Dichloromethane (DCM) | Chlorinated | Data not available | Data not available | Soluble | [4] |

| Chloroform | Chlorinated | Data not available | Data not available | Soluble | [4] |

| Acetone | Ketone | Data not available | Data not available | Soluble | [4] |

| Ethyl Acetate | Ester | Data not available | Data not available | Soluble | [4] |

| Methanol (MeOH) | Polar Protic | Data not available | Data not available | Likely soluble to sparingly soluble | |

| Water | Polar Protic | Data not available | Data not available | Insoluble |

*Note: Data for the 100 mg/mL in DMSO is for the L-isomer, Fmoc-L-Lys(Dde)-OH, which is expected to have very similar solubility to the D-isomer.[3] The value for DMF is calculated based on the observation that 1 mmol (532.63 mg) is clearly soluble in 2 mL.[1][2]

Experimental Protocol: Determining Solubility via the "Excess Solid" Method

This protocol details a reliable method for quantitatively determining the equilibrium solubility of this compound in a given solvent. The "excess solid" or saturation method ensures that the solvent is fully saturated with the solute, providing an accurate measurement of the maximum dissolved concentration.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Centrifuge capable of handling vials

-

Syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

2. Procedure:

-

Preparation of Stock for Standards: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMF) to create a concentrated stock solution for HPLC calibration.

-

HPLC Calibration: Prepare a series of calibration standards by serial dilution of the stock solution. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period (e.g., add 20 mg to 1 mL of solvent).

-

Pipette a precise volume (e.g., 1.0 mL) of the solvent to be tested into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, though 48-72 hours may be necessary for slowly dissolving compounds).

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

For rigorous removal of any remaining particulates, filter the supernatant through a 0.2 µm syringe filter.

-

-

Quantification:

-

Accurately dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows discussed in this guide.

Caption: Experimental workflow for determining compound solubility.

References

A Technical Guide to Dde-D-Lys(Fmoc)-OH for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application and supply of Nα-Dde-Nε-Fmoc-D-lysine (Dde-D-Lys(Fmoc)-OH), a critical building block in modern peptide chemistry. This document provides a comprehensive overview of its commercial availability, key experimental protocols for its use in solid-phase peptide synthesis (SPPS), and visual representations of the associated chemical workflows.

Commercial Availability of this compound

The procurement of high-quality amino acid derivatives is paramount for successful peptide synthesis. This compound is available from a range of reputable commercial suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison and purchasing decisions.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Novabiochem®) | Dde-Lys(Fmoc)-OH Novabiochem® | 854000 | ≥96.0% (HPLC), ≥97% (TLC) | 1 g, 5 g |

| Aapptec Peptides | Dde-Lys(Fmoc)-OH | ADK131 | - | - |

| Advanced ChemTech | This compound | CB8276 | - | - |

| ChemPep | Dde-Lys(Fmoc)-OH | 101266 | - | 25 g |

| Matrix Innovation | Fmoc-L-Lys(Dde)-OH | FL-001-1225 | ≥98% | 1 g, 5 g, 25 g |

| Chengdu TLKtech Co. Ltd | Dde-Lys(Fmoc)-OH | - | 98%+ | 50kg/batch |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information. Purity data is as reported by the supplier and may be determined by various analytical methods.

Core Applications and Experimental Protocols

This compound is a cornerstone reagent for the synthesis of complex peptides due to its unique orthogonal protecting group strategy. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the α-amine is stable to the piperidine treatment used to remove the Fmoc group from the ε-amine, but can be selectively cleaved under mild conditions using hydrazine.[1] This orthogonality allows for site-specific modifications of the peptide backbone, enabling the synthesis of branched peptides, cyclic peptides, and peptides with site-specific labels.

Experimental Protocol 1: Solid-Phase Synthesis of a Branched Peptide

This protocol outlines the general steps for synthesizing a branched peptide on a solid support using this compound.

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent such as HBTU/HOBt/DIEA in DMF.

-

Chain Elongation (Main Chain):

-

Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the subsequent Fmoc-protected amino acids, including Fmoc-D-Lys(Dde)-OH at the desired branching point, using a coupling agent.

-

Repeat this cycle until the main peptide chain is complete.

-

-

Selective Dde Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a solution of 2% hydrazine in DMF (2 x 5 minutes) to remove the Dde group from the lysine side chain.[2]

-

Wash the resin extensively with DMF to remove residual hydrazine.

-

-

Chain Elongation (Branched Chain):

-

Couple the first Fmoc-protected amino acid of the branch to the now free lysine side-chain amine using a coupling agent.

-

Continue the cycle of Fmoc deprotection and coupling until the branched peptide chain is complete.

-

-

Final Deprotection and Cleavage:

-

Remove the N-terminal Fmoc group from both chains.

-

Wash the resin with DMF and then dichloromethane (DCM).

-

Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

-

Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol 2: On-Resin Site-Specific Labeling

This protocol describes the site-specific attachment of a label (e.g., a fluorescent dye or biotin) to a peptide using this compound.

-

Peptide Synthesis: Synthesize the linear peptide on a solid support as described in Protocol 1 (steps 1-3), incorporating this compound at the desired labeling site.

-

Selective Dde Deprotection: Remove the Dde protecting group from the lysine side chain using 2% hydrazine in DMF as described in Protocol 1 (step 4).

-

Label Coupling:

-

Dissolve the label (e.g., biotin, FITC) and a coupling agent in a suitable solvent (e.g., DMF or a mixture of DMF:DMSO).

-

Add the solution to the resin and allow it to react until the coupling is complete. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

-

Final Deprotection and Cleavage: Cleave the labeled peptide from the resin and remove the remaining protecting groups as described in Protocol 1 (step 6).

-

Purification: Purify the labeled peptide by RP-HPLC.[2]

Visualizing the Workflow: SPPS with this compound

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of this compound.

Caption: Workflow for branched peptide synthesis using this compound.

Caption: Workflow for site-specific labeling of a peptide.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Orthogonal Protecting Groups in SPPS

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the precise, stepwise assembly of amino acids is paramount to achieving the desired peptide sequence with high fidelity. This is made possible by the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. The principle of orthogonal protection is the linchpin of modern SPPS, enabling the selective removal of specific protecting groups under distinct chemical conditions without affecting others. This allows for the controlled elongation of the peptide chain and the introduction of complex modifications.[1][2]

This technical guide delves into the core principles of orthogonal protection in SPPS, providing a comprehensive overview of the dominant strategies, detailed experimental protocols, and quantitative data to inform synthetic planning.

The Core Principle of Orthogonality

In peptide synthesis, an orthogonal protection strategy involves the use of multiple classes of protecting groups that are stable to the conditions used to remove the others.[2] A typical SPPS strategy employs three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]

-

Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.[2]

This multi-layered approach provides the necessary control for the synthesis of complex peptides.

Figure 1: The principle of orthogonal protection in peptide synthesis.

Major Orthogonal Protection Strategies in SPPS

Two primary orthogonal protection schemes dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.[3][4]

The Fmoc/tBu Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern peptide synthesis due to its mild reaction conditions and true orthogonality.[5][6] It utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[5]

-

Nα-Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5]

-

Side-Chain Protection: Tert-butyl-based protecting groups are stable to the basic conditions used for Fmoc removal but are cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).[5]

This orthogonality ensures that the side-chain protecting groups remain intact during the iterative Nα-deprotection steps.[7]

Figure 2: General workflow for Fmoc/tBu solid-phase peptide synthesis.

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the classic method for SPPS and relies on graded acid lability.[6][8]

-

Nα-Protection: The acid-labile Boc group is used for the temporary protection of the Nα-amino group and is removed by a moderate acid like TFA.[6]

-

Side-Chain Protection: Benzyl-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal, are used for side-chain protection.[2]

This strategy is considered "quasi-orthogonal" because both protecting groups are removed by acidic conditions, albeit of different strengths.[8] The final cleavage and deprotection of side chains typically requires a very strong acid, such as anhydrous hydrofluoric acid (HF).[6]

Quantitative Data on Protecting Group Lability

The selection of an appropriate protecting group strategy depends on the stability of the protecting groups to the various reagents used during synthesis. The following tables summarize the deprotection conditions for common protecting groups in SPPS.

| Protecting Group | Type | Deprotection Reagent | Typical Conditions |

| Fmoc | Nα-amino | 20% Piperidine in DMF | 1-2 x 10-15 min, RT |

| Boc | Nα-amino | 25-50% TFA in DCM | 1 x 30 min, RT |

| tBu | Side-chain (Ser, Thr, Tyr, Asp, Glu) | TFA | 95% TFA, 2-4 hours, RT |

| Bzl | Side-chain (Ser, Thr, Tyr, Asp, Glu) | HF, TFMSA | Anhydrous HF, 0°C, 1 hour |

| Trt | Side-chain (Asn, Gln, Cys, His) | TFA | 95% TFA, 2-4 hours, RT |

| Pbf | Side-chain (Arg) | TFA | 95% TFA, 2-4 hours, RT |

| Acm | Side-chain (Cys) | I₂, Hg(OAc)₂ | I₂ in MeOH or Hg(OAc)₂ in aq. AcOH |

Table 1: Deprotection Conditions for Common Protecting Groups in SPPS

| Strategy | Nα-Deprotection | Side-Chain Deprotection & Cleavage | Orthogonality | Key Advantages | Key Disadvantages |

| Fmoc/tBu | 20% Piperidine/DMF (mild base) | TFA (moderate acid) | True | Milder conditions, compatible with many modifications | Potential for diketopiperazine formation, aggregation |

| Boc/Bzl | 25-50% TFA/DCM (moderate acid) | HF, TFMSA (strong acid) | Quasi | Robust for long/difficult sequences | Harsh final cleavage, requires specialized equipment |

Table 2: Comparison of Fmoc/tBu and Boc/Bzl Strategies

Detailed Experimental Protocols

Protocol 1: Manual Fmoc Deprotection in SPPS

Objective: To remove the Nα-Fmoc protecting group from a resin-bound peptide.

Materials:

-

Peptide-resin in a reaction vessel

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.[1]

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[9]

-

Agitate the slurry for 5 minutes at room temperature.[10]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.[10]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[9]

Protocol 2: Manual Boc Deprotection in SPPS

Objective: To remove the Nα-Boc protecting group from a resin-bound peptide.

Materials:

-

Peptide-resin in a reaction vessel

-

Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[11]

-

DCM for washing

-

Neutralization solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM[8]

Procedure:

-

Swell the peptide-resin in DCM for 1-2 hours.[6]

-

Drain the DCM from the reaction vessel.

-

Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes for a pre-wash.[10]

-

Drain the solution.

-

Add a fresh portion of the 50% TFA/DCM solution and agitate for 30 minutes at room temperature.[6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times).[8]

-

Add the neutralization solution (10% DIEA in DCM) and agitate for 2 minutes.[8]

-

Drain the solution and repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3-5 times).[8]

Logical Relationships in Protecting Group Selection

The choice of an orthogonal protection strategy is dictated by the chemical nature of the target peptide.

Figure 3: Decision tree for selecting an orthogonal protection strategy in SPPS.

Conclusion

The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis. The ability to selectively deprotect specific functional groups in a predetermined manner allows for the precise construction of complex peptide molecules. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the synthesis, including the nature of the target peptide, the scale of the synthesis, and the presence of sensitive moieties. A thorough understanding of the underlying chemistry and careful execution of the experimental protocols are essential for achieving high-purity peptides for research, diagnostics, and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for Dde Group Removal with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely utilized protecting group for primary amines, particularly the ε-amino group of lysine, in peptide synthesis and modification.[1] Its key advantage lies in its orthogonality to the commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[1] The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA), enabling site-specific modifications of peptides.[1] The standard method for the cleavage of the Dde group involves treatment with a dilute solution of hydrazine in a suitable solvent, most commonly N,N-dimethylformamide (DMF).[1]

This document provides detailed protocols and application notes for the removal of the Dde protecting group using hydrazine, including reaction mechanisms, quantitative data, experimental procedures, and potential side reactions.

Mechanism of Dde Cleavage

The removal of the Dde group by hydrazine proceeds via a two-step mechanism. Initially, hydrazine acts as a nucleophile, attacking one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, leading to the formation of a stable pyrazole byproduct and the release of the deprotected primary amine.[1]

Caption: Mechanism of Dde group removal by hydrazine.

Quantitative Data Summary

The efficiency of Dde group removal is influenced by several factors, including hydrazine concentration, reaction time, and temperature. The following table summarizes the key quantitative parameters for the deprotection reaction.

| Parameter | Recommended Condition | Notes |

| Hydrazine Concentration | 2% (v/v) hydrazine monohydrate in DMF is the standard.[2][3] | Concentrations should not exceed 2% to avoid side reactions.[2] For stubborn cases, concentrations up to 4% or 10% have been used, but with caution.[3][4] |

| Reaction Time | Typically 3 repetitions of 3-10 minute treatments at room temperature.[2] | For difficult deprotections, increasing the reaction time (e.g., 3 x 5 minutes) may be necessary.[5] |

| Solvent | N,N-Dimethylformamide (DMF) is the most common solvent. | For solution-phase deprotection, MeOH, DCM, or acetonitrile can also be considered.[6] |

| Temperature | Room temperature. | |

| Monitoring | Spectrophotometrically at 290 nm.[3][7] | The pyrazole byproduct has a strong UV absorbance at this wavelength.[3][7] |

Experimental Protocols

Protocol 1: Standard Dde Removal from a Peptide on Solid Support (SPPS)

This protocol describes the standard procedure for removing the Dde protecting group from a peptide synthesized on a solid-phase resin.

Materials:

-

Dde-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Reaction vessel with a filter

Procedure:

-

Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]

-

Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[2][3]

-

Deprotection Reaction: a. Drain the DMF from the swollen resin. b. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[2] c. Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.[2] d. Drain the solution. e. Repeat the hydrazine treatment (steps 3b-3d) two more times.[2]

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[1][2] The resin is now ready for subsequent synthetic steps.

Protocol 2: Dde Removal in Solution Phase

This protocol is for the deprotection of Dde-protected molecules in solution.

Materials:

-

Dde-protected compound

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., MeOH, DCM, acetonitrile)[6][8]

-

Hydrazine monohydrate

Procedure:

-

Dissolution: Dissolve the Dde-protected compound in the chosen solvent.

-

Reagent Addition: Add 2% (v/v) of hydrazine monohydrate to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically efficient and can be completed within 10 minutes.[6][8]

-

Work-up: The work-up procedure will depend on the nature of the deprotected product and may involve extraction, precipitation, or chromatographic purification to remove the pyrazole byproduct and excess hydrazine.

Workflow Diagram

Caption: Experimental workflow for Dde group removal in SPPS.

Potential Side Reactions and Considerations

While the hydrazine-mediated cleavage of the Dde group is a robust method, several potential side reactions and considerations should be taken into account:

-

Fmoc Group Removal: Hydrazine will also cleave the Fmoc group.[1][2] Therefore, if selective Dde removal is required while retaining an N-terminal Fmoc group, this method is not suitable. In such cases, an alternative method using hydroxylamine hydrochloride and imidazole can be employed.[2][3] For standard protocols where Dde is removed after the completion of the peptide chain, the N-terminus is typically protected with a Boc group, which is stable to hydrazine.[1][2]

-

Peptide Backbone Cleavage: High concentrations of hydrazine (exceeding 2%) can cause cleavage of the peptide backbone, particularly at Glycine (Gly) residues.[1][2][3]

-

Arginine to Ornithine Conversion: The guanidinium group of Arginine (Arg) can be converted to the amino group of Ornithine by hydrazine.[1][3]

-

Dde Migration: In some cases, particularly during the synthesis of long sequences or with certain amino acids adjacent to the Dde-protected residue, migration of the Dde group has been observed.[1] The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed to mitigate this issue.[1]

-

Incomplete Cleavage: Removal of the more robust ivDde group can sometimes be sluggish and incomplete.[1] In such cases, increasing the hydrazine concentration or the reaction time may be necessary, but with careful consideration of the potential side reactions.[4]

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Deprotection | Insufficient reaction time or hydrazine concentration. Steric hindrance around the Dde group. | Increase reaction time and/or the number of repetitions (e.g., 3 x 5 minutes).[5] Cautiously increase hydrazine concentration (e.g., to 3% or 4%).[3][4] Ensure proper mixing of the resin during the reaction.[5] |

| Dde Migration | Basic conditions, especially the use of piperidine for Fmoc removal on adjacent residues. | Use a milder base like DBU for the Fmoc deprotection step to minimize migration.[5] Strategically design the peptide sequence to avoid unprotected primary amines near Dde-protected residues during piperidine treatment.[5] Utilize the more sterically hindered ivDde protecting group.[1][5] |

| Undesired Side Reactions | Hydrazine concentration is too high. | Strictly adhere to the recommended 2% hydrazine concentration.[2][3] |

By following these protocols and considering the potential challenges, researchers can effectively utilize the Dde protecting group for the synthesis of complex and specifically modified peptides.

References

Application Notes and Protocols for the Selective Deprotection of Dde in the Presence of Fmoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the synthesis of complex peptides and proteins. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable tool for the protection of primary amines, most commonly the ε-amino group of lysine. Its key advantage lies in its orthogonality to the widely used acid-labile Boc (tert-butyloxycarbonyl) and, crucially, the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting groups. This orthogonality allows for the selective deprotection of the Dde group, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or reporter groups, while the rest of the peptide chain remains protected.

The most common method for the selective removal of the Dde group is treatment with a dilute solution of hydrazine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). While effective, careful control of the reaction conditions is necessary to prevent the premature cleavage of the Fmoc group, which is also susceptible to nucleophilic attack by hydrazine, albeit at a much slower rate under optimized conditions. This document provides detailed application notes and protocols for the selective deprotection of the Dde group in the presence of the Fmoc group, including quantitative data on reaction conditions, detailed experimental procedures, and visual guides to the underlying chemical principles and workflows.

Chemical Principles and Orthogonality

The selective removal of the Dde group in the presence of the Fmoc group is a cornerstone of many advanced peptide synthesis strategies. This selectivity is based on the differential reactivity of the two protecting groups towards nucleophiles.

Dde Deprotection Mechanism: The cleavage of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, which results in the formation of a stable pyrazole byproduct and the liberation of the free amine.

Fmoc Group Lability: The Fmoc group is typically removed by treatment with a secondary amine, such as piperidine, via a β-elimination mechanism. While hydrazine is a primary amine, it can also induce the cleavage of the Fmoc group, particularly at higher concentrations and longer reaction times. Therefore, maintaining a low concentration of hydrazine and carefully controlling the reaction time are critical to ensure the stability of the Fmoc group during Dde deprotection.

For applications requiring absolute orthogonality, an alternative method employing hydroxylamine hydrochloride and imidazole has been developed, which is significantly milder towards the Fmoc group.

Quantitative Data Summary

The efficiency of Dde deprotection and the stability of the Fmoc group are influenced by several factors, including the concentration of the deprotecting agent, reaction time, temperature, and peptide sequence. The following tables summarize the key parameters for the two most common methods for selective Dde deprotection.

Table 1: Hydrazine-Mediated Dde Deprotection

| Parameter | Recommended Condition | Expected Dde Deprotection Efficiency | Fmoc Stability | Notes and Potential Side Reactions |

| Hydrazine Concentration | 2% (v/v) hydrazine monohydrate in DMF | >95% with multiple treatments | High | Concentrations above 2% can lead to premature Fmoc removal, cleavage of the peptide backbone at Glycine residues, and conversion of Arginine to Ornithine.[1] |

| Reaction Time | 3-10 minutes per treatment | Sequence dependent | High | Longer reaction times increase the risk of Fmoc cleavage. Monitoring the reaction is recommended for optimization. |

| Number of Treatments | 2-3 | Near quantitative | High | Multiple short treatments are more effective and safer for the Fmoc group than a single long treatment. |

| Temperature | Room Temperature | Standard | Standard | Elevated temperatures are generally not required and may compromise Fmoc stability. |

Table 2: Hydroxylamine Hydrochloride/Imidazole-Mediated Dde Deprotection

| Parameter | Recommended Condition | Expected Dde Deprotection Efficiency | Fmoc Stability | Notes |

| Reagent Concentration | 0.5 M Hydroxylamine hydrochloride and 0.5 M imidazole in NMP | High | Excellent | This method offers a higher degree of orthogonality and is recommended for sensitive applications. |

| Reaction Time | 1-2 hours | Near quantitative | Excellent | Longer reaction times are required compared to the hydrazine method. |

| Number of Treatments | 1 | Sufficient for complete deprotection | Excellent | A single treatment is typically sufficient. |

| Temperature | Room Temperature | Standard | Standard | No heating is required. |

Experimental Protocols

The following are detailed protocols for the selective deprotection of the Dde group on a solid support.

Protocol 1: Selective Dde Deprotection using Hydrazine

This protocol is suitable for most standard applications where a high degree of selectivity is required.

Materials:

-

Dde-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Syringe or reaction vessel for solid-phase synthesis

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes in a suitable reaction vessel.

-

Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Prepare this solution fresh before use.

-

First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the resin suspension at room temperature for 3-5 minutes.[1][2]

-

Drain: Drain the deprotection solution from the resin.

-

Repeat Treatment: Repeat steps 3-5 two more times for a total of three hydrazine treatments.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the hydrazine and the pyrazole byproduct.

-

Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Dde group. Alternatively, the free amine can be quantified using a colorimetric test such as the Kaiser test.

Protocol 2: Selective Dde Deprotection using Hydroxylamine Hydrochloride and Imidazole

This protocol is recommended for syntheses involving sensitive sequences or when complete preservation of the Fmoc group is critical.

Materials:

-

Dde-protected peptide-resin

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Hydroxylamine hydrochloride

-

Imidazole

-

Syringe or reaction vessel for solid-phase synthesis

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the Dde-protected peptide-resin in NMP for 15-30 minutes in a suitable reaction vessel.

-

Preparation of Deprotection Solution: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP. For example, dissolve 34.7 mg of hydroxylamine hydrochloride and 34.0 mg of imidazole in 1 mL of NMP. Ensure complete dissolution.

-

Deprotection Treatment: Drain the NMP from the swollen resin. Add the hydroxylamine/imidazole solution to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the resin suspension at room temperature for 1-2 hours.[3]

-

Drain: Drain the deprotection solution from the resin.

-

Washing: Thoroughly wash the resin with NMP (3-5 times) followed by DMF (3-5 times).

-

Confirmation of Deprotection (Optional): As described in Protocol 1.

Visualizations

Chemical Structures

Caption: Chemical structures of an Fmoc-protected amino acid and a Dde-protected lysine side chain.

Mechanism of Dde Deprotection by Hydrazine

Caption: Proposed mechanism for the deprotection of a Dde-protected amine using hydrazine.

Experimental Workflow for Selective Dde Deprotection

Caption: A typical experimental workflow for the selective deprotection of Dde and subsequent site-specific modification of a peptide on a solid support.

References

Application Notes and Protocols for the Synthesis of Branched Peptides Using Dde-D-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides offer significant advantages over their linear counterparts in various biomedical applications, including drug and vaccine development, and as biomaterials.[1] Their unique architecture, characterized by multiple peptide chains attached to a central core, can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved solubility.[1] The synthesis of these complex structures is facilitated by solid-phase peptide synthesis (SPPS) using orthogonally protected amino acids.

This document provides a detailed protocol for the synthesis of branched peptides utilizing Dde-D-Lys(Fmoc)-OH. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group serves as a key protecting group for the ε-amino group of a lysine residue. Its stability to the basic conditions used for Nα-Fmoc removal (e.g., piperidine) and its selective cleavage under mild hydrazinolysis conditions allow for the site-specific elongation of a second peptide chain from the lysine side chain, forming a branched structure.[2][3][4]

Principle of the Method

The synthesis of branched peptides using this compound is based on the principles of Fmoc-based solid-phase peptide synthesis (SPPS). The core of the strategy lies in the orthogonal protection afforded by the Fmoc and Dde groups. The Nα-amino group is protected by the base-labile Fmoc group, allowing for the sequential addition of amino acids to build the main peptide chain. The ε-amino group of the designated lysine residue is protected by the Dde group, which is stable to the piperidine treatment used for Fmoc deprotection.

Once the main peptide chain is assembled, the Dde group is selectively removed using a solution of hydrazine in dimethylformamide (DMF).[3][4] This exposes the free ε-amino group of the lysine side chain, which then serves as the starting point for the synthesis of the second peptide chain (the branch). Following the completion of the branch synthesis, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

Materials and Reagents

-

Resin: Appropriate solid support for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amide peptides, 2-chlorotrityl chloride resin for C-terminal acid peptides).

-

Amino Acids:

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine.

-

Hydrazine monohydrate.

-

Diisopropylethylamine (DIEA).

-

Methanol (MeOH).

-

Diethyl ether (Et₂O), cold.

-

-

Reagents:

-

Coupling Reagents: HBTU/HOBt or HATU/HOAt.

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. The composition may vary depending on the peptide sequence.

-

Capping Reagent (Optional): Acetic anhydride/DIEA in DMF for capping unreacted amino groups.

-

Experimental Protocols

Protocol 1: Synthesis of the Main Peptide Chain

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Nα-Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain, including the incorporation of Fmoc-D-Lys(Dde)-OH at the desired branching point.

Protocol 2: Selective Dde Deprotection

-

Resin Preparation: After the final Fmoc deprotection of the main chain, wash the resin thoroughly with DMF.

-

Dde Removal:

-

Add the Dde deprotection solution (2% hydrazine in DMF) to the resin.

-

Agitate for 3-5 minutes.

-

Drain the solution and repeat the treatment 2-3 times.

-

Wash the resin extensively with DMF (at least 7 times) to remove all traces of hydrazine.[8]

-

Protocol 3: Synthesis of the Peptide Branch

-

Amino Acid Coupling to Lysine Side Chain:

-

Follow the amino acid coupling procedure described in Protocol 1, step 3, to couple the first amino acid of the branch to the now-free ε-amino group of the lysine.

-

-

Branch Elongation: Repeat the Fmoc deprotection (Protocol 1, step 2) and amino acid coupling (Protocol 1, step 3) steps for each subsequent amino acid in the branch chain.

Protocol 4: Cleavage and Global Deprotection

-

Final Fmoc Deprotection: After the final amino acid of the branch is coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.

-

Resin Washing and Drying:

-

Wash the resin thoroughly with DMF, followed by DCM.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage:

-

Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

-

Purification and Analysis:

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-